Ethyl 2-benzoylamino-3-oxobutanoate
Description
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
ethyl 2-benzamido-3-oxobutanoate |
InChI |
InChI=1S/C13H15NO4/c1-3-18-13(17)11(9(2)15)14-12(16)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3,(H,14,16) |
InChI Key |
XGXOFKXQSDMAFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most direct route involves acylation of ethyl 3-amino-3-oxobutanoate with benzoyl chloride. This exothermic reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of benzoyl chloride, releasing HCl. A base such as triethylamine is typically added to neutralize the acid and drive the reaction forward.
Procedure:
-
Reactants : Ethyl 3-amino-3-oxobutanoate (1.0 equiv), benzoyl chloride (1.2 equiv), triethylamine (2.0 equiv).
-
Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Conditions : 0°C to room temperature, 4–6 hours under nitrogen.
-
Workup : Extraction with NaHCO₃, drying over MgSO₄, and rotary evaporation.
-
Purification : Column chromatography (hexane/ethyl acetate, 3:1).
Outcomes:
Catalytic Synthesis in Aqueous Media
Green Chemistry Approaches
Recent advances employ water as a solvent and Lewis acid catalysts to enhance atom economy. A study demonstrated that Zn(OTf)₃ catalyzes the coupling of ethyl acetoacetate with benzamide derivatives under reflux.
Procedure:
Outcomes:
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular agitation. A protocol adapted from diazo-aziridine coupling achieved 85% yield in 20 minutes.
Procedure:
Outcomes:
Comparative Analysis of Methods
Efficiency and Practicality
Key Findings:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzoylamino-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazole derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Ethyl 5-methyl-2-phenyloxazole-4-carboxylate.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-benzoylamino-3-oxobutanoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for enzyme assays.
Industry: It is used in the synthesis of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-benzamido-3-oxobutanoate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The specific molecular targets and pathways involved depend on the particular application and the conditions under which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between Ethyl 2-benzoylamino-3-oxobutanoate and related compounds:
Physicochemical Properties
- Solubility and Stability: The benzoylamino group in the target compound enhances hydrophobicity compared to the hydrophilic hydroxyimino () or amino hydrochloride () analogs. The ethyl ester group improves solubility in organic solvents relative to methyl esters . Hydrazono derivatives (e.g., 2g) exhibit higher melting points (147–175°C) due to extended conjugation and intermolecular hydrogen bonding from sulfonamide groups .
- Spectroscopic Features: IR spectra for hydrazono analogs show C=O stretches at 1725–1765 cm⁻¹, consistent with β-keto esters. The benzoylamino group would introduce additional amide N-H stretches (~3300 cm⁻¹) and C=O bands (~1680 cm⁻¹) .
Substituent Effects
- Positional Isomerism: Ethyl 3-oxo-4-phenylbutanoate () lacks the 2-benzoylamino group, reducing its utility in heterocycle synthesis but enhancing simplicity for esterification reactions.
- Ester Group Impact : Methyl esters (e.g., compound 1 in ) may react faster in nucleophilic substitutions due to lower steric hindrance, whereas ethyl esters improve lipophilicity for membrane penetration in bioactive analogs.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-benzoylamino-3-oxobutanoate, and how do substituents influence reaction efficiency?
The synthesis of this compound involves β-keto ester intermediates and benzoylation reactions. Substituents on the phenyl ring (e.g., electron-withdrawing groups like nitro or halogens) significantly alter reactivity and regioselectivity. For example, fluorinated analogs require controlled oxidation conditions to avoid side reactions, while nitro-substituted derivatives demand careful reduction protocols to preserve the ketone moiety . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF) and catalysts (e.g., acid/base conditions) to enhance yields .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?
Key techniques include:
- NMR spectroscopy : To confirm the ester, benzoyl, and ketone functional groups. H and C NMR can detect stereochemical features and hydrogen bonding .
- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., C–H⋯O hydrogen bonds). SHELXL is widely used for refinement, particularly for high-resolution data .
- Mass spectrometry : Validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
Q. How does the reactivity of this compound compare to structurally similar β-keto esters?
The benzoylamino group enhances electrophilicity at the ketone, facilitating nucleophilic additions (e.g., Grignard reagents) and condensations (e.g., hydrazine derivatives). Unlike simpler β-keto esters, the benzoylamino substituent stabilizes enolate intermediates, enabling regioselective alkylation or acylation . Comparative studies with ethyl 3-oxo-4-phenylbutanoate show differences in tautomerization rates due to steric and electronic effects .
Advanced Research Questions
Q. What mechanistic insights can computational methods provide for reactions involving this compound?
Density functional theory (DFT) calculations reveal transition-state energies for key steps like enolate formation or cyclization. Retrosynthetic analysis using AI-driven tools (e.g., Template_relevance models) predicts viable pathways for synthesizing derivatives, such as hydrazone or imine analogs . Molecular docking studies further elucidate interactions with biological targets, guiding drug design .
Q. How can crystallographic data resolve contradictions in proposed molecular structures or hydrogen-bonding networks?
SHELXL refinement identifies discrepancies between predicted and observed bond angles, critical for validating tautomeric forms. Graph set analysis (e.g., Etter’s rules) classifies hydrogen-bonding patterns (e.g., R(8) motifs) and explains packing arrangements. For example, Z-conformers in β-keto esters exhibit distinct C–H⋯O interactions compared to E-isomers .
Q. What methodological considerations are essential for studying the biological interactions of this compound?
- Enzyme inhibition assays : Use kinetic models (e.g., Michaelis-Menten) to quantify binding affinities. Substituents like chlorine or iodine alter hydrophobicity and electronic effects, impacting enzyme active-site interactions .
- Metabolic pathway analysis : Radiolabeled analogs track metabolic fate, while LC-MS identifies metabolites. Comparative studies with 4-cyanophenyl derivatives highlight substituent-dependent bioavailability .
Q. How can researchers address contradictions in spectroscopic or crystallographic data for this compound?
Cross-validation with multiple techniques is critical. For instance, NMR chemical shifts conflicting with X-ray data may indicate dynamic processes (e.g., keto-enol tautomerism). High-pressure crystallography or variable-temperature NMR can resolve such ambiguities . SHELXL’s robust refinement protocols also minimize errors in electron density maps .
Q. What role does supramolecular chemistry play in the material properties of this compound derivatives?
Hydrogen-bonding networks govern crystal packing and solubility. For example, nitro-substituted analogs form stronger π-π stacking interactions, enhancing thermal stability. Modifying the benzoylamino group with methoxy or amino substituents alters hydrogen-bond donor/acceptor capacity, influencing supramolecular assembly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
